4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-butyl-12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2S/c1-4-5-12-31-25(34)24-21(11-17-35-24)32-22(27-28-26(31)32)9-10-23(33)30-15-13-29(14-16-30)20-8-6-7-18(2)19(20)3/h6-8,11,17H,4-5,9-10,12-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPRVZAZXDCUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one : A fused heterocyclic system that contributes to the biological activity.
- Piperazine moiety : Known for its diverse pharmacological effects including antipsychotic and antidepressant activities.
- Alkyl chain (butyl) : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound possess significant anticancer properties. For instance, compounds containing piperazine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thieno-triazole structure appears to enhance these effects by interacting with specific cellular targets involved in cancer progression .
2. Dopamine Receptor Modulation
The piperazine component is crucial for binding to dopamine receptors. Studies have indicated that modifications in the piperazine ring can lead to increased selectivity for dopamine D(3) receptors while reducing affinity for D(4) receptors. This selectivity is vital for developing treatments for conditions like schizophrenia and Parkinson's disease .
3. Antimicrobial Activity
Some derivatives of the compound have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:
- Alkyl Chain Length : Variations in the length of the butyl chain can significantly affect receptor affinity and selectivity.
- Aromatic Substituents : The introduction of different aromatic groups can enhance potency against specific targets, particularly in anticancer applications .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Case Study 1: Anticancer Efficacy
A series of compounds with similar structural features were synthesized and evaluated against human cancer cell lines (MCF-7, SW480, A549). The results showed that modifications at the C-4 position significantly improved antiproliferative activity, with some compounds inducing G2/M phase arrest .
Case Study 2: Dopaminergic Activity
In a structure-affinity relationship study involving piperazine derivatives, certain modifications led to high-affinity binding at D(3) receptors while maintaining low affinity for D(4) receptors. This selectivity suggests potential use in treating neuropsychiatric disorders .
Scientific Research Applications
The compound 4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, synthesizing insights from diverse sources.
Structural Features
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one : This moiety is known for its pharmacological properties.
- Piperazine Derivative : The presence of the piperazine ring enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The structural similarities suggest that the compound may also possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Central Nervous System Effects
Piperazine derivatives are known to influence neurotransmitter systems. This compound may act as a modulator for serotonin and dopamine receptors, potentially offering therapeutic avenues for mood disorders and anxiety .
Anti-inflammatory Effects
Recent studies have highlighted the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by similar compounds, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various piperazine derivatives and evaluated their antibacterial activity. The synthesized compounds were tested against standard bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) as low as 256 µg/mL .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated strong interactions with specific receptors associated with cancer and inflammation pathways, supporting its potential as a therapeutic agent .
Case Study 3: Structure-Activity Relationship Analysis
A comprehensive analysis of structure-activity relationships (SAR) has been performed on related compounds, revealing that modifications in the piperazine moiety significantly affect biological activity. This suggests that fine-tuning the chemical structure of this compound could enhance its efficacy .
Preparation Methods
Formation of the Pyrimidine Ring
The pyrimidine ring is constructed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives. For example, ethyl 2-aminothiophene-3-carboxylate reacts with urea under thermal conditions (150–160°C, 4–6 h) to yield thieno[2,3-d]pyrimidin-4(3H)-one. Alternative precursors, such as 2-aminothiophene-3-carbonitriles, may also be employed, as they undergo analogous cyclization with guanidine to form 2-aminothieno[2,3-d]pyrimidines.
Key Reaction Conditions
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-aminothiophene-3-carboxylate | Urea | 160 | 6 | 78 |
| 2-Aminothiophene-3-carbonitrile | Guanidine | 120 | 8 | 65 |
Alkylation to Introduce the Butyl Group
The 4-position nitrogen of the triazolo-pyrimidine core is alkylated using butyl bromide under basic conditions. For example, treatment of the core with butyl bromide (1.2 eq) and potassium carbonate (2 eq) in DMF at 80°C for 12 h affords the 4-butyl derivative.
Synthesis of the Piperazine Side Chain
Preparation of 1-(2,3-Dimethylphenyl)piperazine
1-(2,3-Dimethylphenyl)piperazine is synthesized via Buchwald-Hartwig coupling of piperazine with 2,3-dimethylbromobenzene. Typical conditions include palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 eq) in toluene at 110°C for 24 h, yielding the arylpiperazine (60–75%).
Acylation to Form the 3-Oxopropyl Linker
The piperazine derivative undergoes acylation with 3-chloropropionyl chloride. Reacting 1-(2,3-dimethylphenyl)piperazine (1 eq) with 3-chloropropionyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C to room temperature for 4 h yields 3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propan-1-one (85–90%).
Coupling of the Core and Side Chain
The final step involves connecting the 3-oxopropyl-piperazine side chain to the triazolo-pyrimidine core. This is achieved via nucleophilic substitution at the 1-position of the core.
Example Protocol
- Activation : The core (1 eq) is treated with thionyl chloride (2 eq) in dry DCM at 0°C for 2 h to generate the 1-chloro intermediate.
- Coupling : The chlorinated core reacts with 3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propan-1-one (1.2 eq) and potassium carbonate (2 eq) in acetonitrile at 60°C for 12 h, yielding the target compound (60–70%).
Optimization and Characterization
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step reactions starting with thiophene or pyrimidine precursors. Key steps include:
- Condensation : Formation of the thieno-triazolo-pyrimidine core using 3-amino-2-thiophenecarboxylic acid derivatives .
- Heterocyclization : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions .
- Functionalization : Addition of the 2,3-dimethylphenyl group using Pd/C or CuI catalysts in solvents like dimethylformamide (DMF) . Yield optimization requires precise temperature control and stoichiometric ratios of intermediates.
Q. How is structural integrity verified post-synthesis?
Analytical techniques include:
Q. What preliminary biological screening methods assess its therapeutic potential?
Initial screening employs:
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and receptor binding studies (e.g., serotonin or dopamine receptors) .
- Cell-based models : Antiproliferative activity in cancer cell lines (IC50 determination) .
- ADME profiling : Solubility, metabolic stability, and plasma protein binding assays .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis?
Strategies include:
- Catalyst screening : Pd/C or CuI improves coupling efficiency for piperazine functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Stepwise purification : Column chromatography after each step minimizes byproduct interference .
Q. How to resolve contradictions between in vitro and in silico activity data?
- Structural analogs comparison : Evaluate activity trends in compounds with modified substituents (e.g., isobutyl vs. propyl groups) .
- Advanced techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .
- Molecular dynamics simulations : Assess conformational flexibility impacting target interactions .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Aligns the compound with receptor active sites (e.g., GPCRs or kinases) using software like AutoDock .
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
- QSAR studies : Correlates substituent electronic properties (e.g., logP, polar surface area) with activity .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Rodent models : Assess bioavailability, brain penetration, and acute toxicity (LD50) .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in liver microsomes .
- Toxicogenomics : RNA sequencing detects off-target gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
